Cas no 2228424-20-0 (2-Methyl-2-(1,3-oxazol-5-yl)propan-1-ol)

2-Methyl-2-(1,3-oxazol-5-yl)propan-1-ol structure
2228424-20-0 structure
商品名:2-Methyl-2-(1,3-oxazol-5-yl)propan-1-ol
CAS番号:2228424-20-0
MF:C7H11NO2
メガワット:141.167742013931
CID:6384064
PubChem ID:165781310

2-Methyl-2-(1,3-oxazol-5-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 2228424-20-0
    • EN300-1777256
    • 2-methyl-2-(1,3-oxazol-5-yl)propan-1-ol
    • 2-Methyl-2-(1,3-oxazol-5-yl)propan-1-ol
    • インチ: 1S/C7H11NO2/c1-7(2,4-9)6-3-8-5-10-6/h3,5,9H,4H2,1-2H3
    • InChIKey: SOZSXMUFFCGKES-UHFFFAOYSA-N
    • ほほえんだ: O1C=NC=C1C(C)(C)CO

計算された属性

  • せいみつぶんしりょう: 141.078978594g/mol
  • どういたいしつりょう: 141.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 114
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

2-Methyl-2-(1,3-oxazol-5-yl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1777256-0.1g
2-methyl-2-(1,3-oxazol-5-yl)propan-1-ol
2228424-20-0
0.1g
$1283.0 2023-06-02
Enamine
EN300-1777256-5.0g
2-methyl-2-(1,3-oxazol-5-yl)propan-1-ol
2228424-20-0
5g
$4226.0 2023-06-02
Enamine
EN300-1777256-0.05g
2-methyl-2-(1,3-oxazol-5-yl)propan-1-ol
2228424-20-0
0.05g
$1224.0 2023-06-02
Enamine
EN300-1777256-2.5g
2-methyl-2-(1,3-oxazol-5-yl)propan-1-ol
2228424-20-0
2.5g
$2856.0 2023-06-02
Enamine
EN300-1777256-1.0g
2-methyl-2-(1,3-oxazol-5-yl)propan-1-ol
2228424-20-0
1g
$1458.0 2023-06-02
Enamine
EN300-1777256-10.0g
2-methyl-2-(1,3-oxazol-5-yl)propan-1-ol
2228424-20-0
10g
$6266.0 2023-06-02
Enamine
EN300-1777256-0.5g
2-methyl-2-(1,3-oxazol-5-yl)propan-1-ol
2228424-20-0
0.5g
$1399.0 2023-06-02
Enamine
EN300-1777256-0.25g
2-methyl-2-(1,3-oxazol-5-yl)propan-1-ol
2228424-20-0
0.25g
$1341.0 2023-06-02

2-Methyl-2-(1,3-oxazol-5-yl)propan-1-ol 関連文献

2-Methyl-2-(1,3-oxazol-5-yl)propan-1-olに関する追加情報

Comprehensive Overview of 2-Methyl-2-(1,3-oxazol-5-yl)propan-1-ol (CAS No. 2228424-20-0)

2-Methyl-2-(1,3-oxazol-5-yl)propan-1-ol (CAS No. 2228424-20-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines an oxazole ring, a heterocyclic scaffold known for its bioactivity, with a branched alcohol moiety, making it a versatile intermediate for drug discovery and material science applications. Its CAS number 2228424-20-0 serves as a critical identifier for researchers and regulatory bodies, ensuring precise tracking in global databases.

The growing interest in 2-Methyl-2-(1,3-oxazol-5-yl)propan-1-ol aligns with the broader trend of exploring heterocyclic compounds for sustainable solutions. Recent studies highlight its potential as a building block for biodegradable polymers and green chemistry initiatives, addressing environmental concerns. Users frequently search for "oxazole derivatives in drug design" or "CAS 2228424-20-0 applications," reflecting its relevance in cutting-edge research. The compound's low toxicity profile further enhances its appeal for industrial and academic use.

From a synthetic perspective, 2-Methyl-2-(1,3-oxazol-5-yl)propan-1-ol exemplifies modern catalytic methodologies. Its production often involves palladium-catalyzed cross-coupling or microwave-assisted synthesis, techniques widely discussed in "AI-driven chemical synthesis" forums. Researchers also inquire about "scaling up oxazole-based intermediates," underscoring its industrial viability. The compound's solubility in polar solvents and thermal stability make it suitable for diverse formulation strategies.

In the context of intellectual property, CAS 2228424-20-0 appears in patents related to antiviral agents and crop protection, areas of high public interest post-pandemic. SEO analytics reveal spikes in queries like "oxazole alcohol structure-activity relationship" and "2228424-20-0 supplier," indicating commercial demand. Regulatory filings confirm its compliance with REACH and FDA guidelines for research use, though thorough safety data sheets (SDS) should always be consulted.

Future prospects for 2-Methyl-2-(1,3-oxazol-5-yl)propan-1-ol include its integration into high-throughput screening libraries and computational chemistry models. As the scientific community prioritizes fragment-based drug discovery, this compound's molecular diversity positions it as a valuable asset. Emerging searches for "oxazole metabolites" and "CAS 2228424-20-0 NMR data" suggest expanding applications in metabolomics and analytical chemistry.

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